2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one
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Overview
Description
2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thiourea compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: It may find applications in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrazolo[5,1-c]triazines: These compounds have a different arrangement of nitrogen atoms in the ring system but exhibit similar chemical properties.
1,3,4-thiadiazoles: These compounds contain a sulfur atom and two nitrogen atoms in a five-membered ring, similar to the sulfur-containing pyrazolo[1,5-a][1,3,5]triazinones.
Uniqueness
2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one is unique due to its specific arrangement of atoms and the presence of a sulfur atom, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C5H8N4OS |
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Molecular Weight |
172.21 g/mol |
IUPAC Name |
2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C5H8N4OS/c10-5-8-4(11)7-3-1-2-6-9(3)5/h3,6H,1-2H2,(H2,7,8,10,11) |
InChI Key |
MPGFMLGCWCCZKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNN2C1NC(=S)NC2=O |
Origin of Product |
United States |
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